N-(1H-Benzotriazol-1-ylphenylmethyl)-3-pyridinecarboxamide
Overview
Description
N-(1H-Benzotriazol-1-ylphenylmethyl)-3-pyridinecarboxamide is a compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse applications in medicinal chemistry, material sciences, and as synthetic auxiliaries in organic synthesis . This compound, in particular, combines the structural features of benzotriazole and pyridinecarboxamide, making it a valuable molecule for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of N-(benzotriazol-1-ylmethyl)amines, which react with pyridinecarboxylic acid derivatives under mild conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The use of high-purity reagents and optimized reaction conditions ensures the efficient and cost-effective production of N-(1H-Benzotriazol-1-ylphenylmethyl)-3-pyridinecarboxamide .
Chemical Reactions Analysis
Types of Reactions
N-(1H-Benzotriazol-1-ylphenylmethyl)-3-pyridinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional functional groups.
Reduction: Formation of reduced derivatives with simplified structures.
Substitution: Formation of substituted derivatives with new functional groups replacing the benzotriazole moiety.
Scientific Research Applications
N-(1H-Benzotriazol-1-ylphenylmethyl)-3-pyridinecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a synthetic intermediate in the preparation of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized as a corrosion inhibitor and UV stabilizer in materials science
Mechanism of Action
The mechanism of action of N-(1H-Benzotriazol-1-ylphenylmethyl)-3-pyridinecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with biological macromolecules, leading to the modulation of their activity. This compound may also interfere with cellular pathways, affecting processes like cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Benzotriazole: A simpler derivative with similar structural features but lacking the pyridinecarboxamide moiety.
N-(2,3-Dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-2-carboxamide: Another benzotriazole derivative with different functional groups and biological activities.
Uniqueness
N-(1H-Benzotriazol-1-ylphenylmethyl)-3-pyridinecarboxamide is unique due to its combination of benzotriazole and pyridinecarboxamide moieties, which confer distinct chemical and biological properties. This dual functionality enhances its versatility in various applications, making it a valuable compound for research and industrial use .
Properties
IUPAC Name |
N-[benzotriazol-1-yl(phenyl)methyl]pyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O/c25-19(15-9-6-12-20-13-15)21-18(14-7-2-1-3-8-14)24-17-11-5-4-10-16(17)22-23-24/h1-13,18H,(H,21,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BABUDAQOHSIBJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(NC(=O)C2=CN=CC=C2)N3C4=CC=CC=C4N=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90404230 | |
Record name | N-[(1H-Benzotriazol-1-yl)(phenyl)methyl]pyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90404230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138768-28-2 | |
Record name | N-[(1H-Benzotriazol-1-yl)(phenyl)methyl]pyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90404230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 138768-28-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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